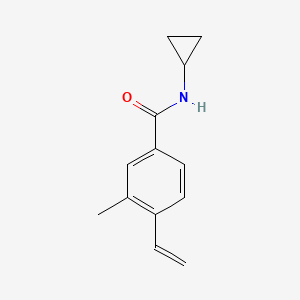

N-Cyclopropyl-3-methyl-4-vinyl-benzamide

Description

N-Cyclopropyl-3-methyl-4-vinyl-benzamide is a benzamide derivative characterized by a cyclopropylamine group attached to the benzamide core, with methyl and vinyl substituents at the 3- and 4-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

N-cyclopropyl-4-ethenyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-10-4-5-11(8-9(10)2)13(15)14-12-6-7-12/h3-5,8,12H,1,6-7H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXIHGKLOUZPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CC2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methyl-4-vinyl-benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methyl-4-vinylbenzoic acid with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-4-vinyl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-3-methyl-4-vinyl-benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-4-vinyl-benzamide involves its interaction with specific molecular targets. The cyclopropyl and vinyl groups may play a role in binding to enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

N-Cyclopropyl-3-methyl-4-vinyl-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of cyclopropyl amines with appropriate benzoyl chlorides under controlled conditions. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including kinases and proteases, which are critical in cellular signaling pathways.

- Antitumor Activity : Studies indicate that this compound exhibits antiproliferative effects against several cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Neurochemical Effects : The compound has potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Properties

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast and lung cancer cells, with IC50 values in the low micromolar range. Table 1 summarizes these findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.0 |

Mechanism Studies

Further mechanistic studies revealed that this compound induces apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases. This was confirmed through flow cytometry and Western blot analyses.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed in preclinical models. Key parameters include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by CYP450 enzymes, with several metabolites identified that retain biological activity.

- Excretion : Primarily eliminated via renal pathways.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.